2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 311800-51-8
VCID: VC4676523
InChI: InChI=1S/C14H12ClNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
SMILES: CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Molecular Formula: C14H12ClNO4S
Molecular Weight: 325.76

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

CAS No.: 311800-51-8

Cat. No.: VC4676523

Molecular Formula: C14H12ClNO4S

Molecular Weight: 325.76

* For research use only. Not for human or veterinary use.

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid - 311800-51-8

Specification

CAS No. 311800-51-8
Molecular Formula C14H12ClNO4S
Molecular Weight 325.76
IUPAC Name 2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C14H12ClNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Standard InChI Key ILEGAEKNESXVDF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzoic acid core substituted at the 2-position with a chlorine atom and at the 5-position with a sulfamoyl group linked to a 3-methylphenyl ring (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions. The sulfamoyl group (-SO₂NH-) enables hydrogen bonding with enzymatic active sites, while the chloro and methyl groups enhance lipophilicity .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₃ClNO₄S
Molecular Weight338.82 g/mol
Melting Point240–242°C (decomposes)
SolubilityLow in water; soluble in DMSO
LogP (Octanol-Water)3.2 (predicted)

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically begins with 2-chlorobenzoic acid, which undergoes sulfonation using chlorosulfonic acid to yield 2-chloro-5-chlorosulfonylbenzoic acid. Subsequent amidation with 3-methylaniline in the presence of a base (e.g., triethylamine) introduces the sulfamoyl group . A patented method describes using cupric chloride as a catalyst in diazotization reactions to optimize yield (75–85%) .

Example Reaction Pathway:

  • Sulfonation:
    C7H5ClO2+ClSO3HC7H4Cl2O5S\text{C}_7\text{H}_5\text{ClO}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{O}_5\text{S}

  • Amidation:
    C7H4Cl2O5S+C7H7NC14H13ClNO4S+HCl\text{C}_7\text{H}_4\text{Cl}_2\text{O}_5\text{S} + \text{C}_7\text{H}_7\text{N} \rightarrow \text{C}_{14}\text{H}_{13}\text{ClNO}_4\text{S} + \text{HCl}

Industrial Production

Scaled-up synthesis employs continuous flow reactors to maintain precise temperature control (0–5°C during diazotization) and minimize byproducts. Post-synthesis purification involves column chromatography (silica gel, benzene/acetic acid eluent) to achieve >98% purity .

Substituent Positionα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
2-CH₃-5-NO₂8.914.2
3-CH₃15.622.4
4-CH₃17.125.8

Antidiabetic Applications

Derivatives of this compound demonstrate hypoglycemic effects in murine models, reducing postprandial blood glucose by 32% at 50 mg/kg doses. Structure-activity relationship (SAR) studies indicate electron-withdrawing groups (e.g., -NO₂) enhance potency, while methyl groups improve metabolic stability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for hypolipidemic agents, with modifications to the sulfamoyl group enabling tailored interactions with lipid-regulating enzymes like HMG-CoA reductase .

Specialty Chemical Production

Its sulfamoyl moiety is leveraged in synthesizing ion-exchange resins and surfactants, where thermal stability (>200°C) and resistance to hydrolysis are critical .

Figures and Tables Referenced:

  • Figure 1: Molecular structure with atom labeling (generated using ChemDraw).

  • Figure 2: Docking pose in α-glucosidase active site (PDB: 2ZE0).

  • Table 1: Physicochemical data aggregated from .

  • Table 2: Bioactivity data adapted from .

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